molecular formula C12H13F3O2 B7969249 2'-n-Butoxy-2,2,2-trifluoroacetophenone

2'-n-Butoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7969249
M. Wt: 246.22 g/mol
InChI Key: UHCZYZCDONDTOO-UHFFFAOYSA-N
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Description

2’-n-Butoxy-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of trifluoroacetophenones It is characterized by the presence of a trifluoromethyl group attached to the acetophenone core, along with a butoxy substituent at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-n-Butoxy-2,2,2-trifluoroacetophenone can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2’-n-Butoxy-2,2,2-trifluoroacetophenone often involves the optimization of the above synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2’-n-Butoxy-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted trifluoroacetophenones.

Mechanism of Action

The mechanism by which 2’-n-Butoxy-2,2,2-trifluoroacetophenone exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

2’-n-Butoxy-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenones to highlight its uniqueness:

By understanding the properties and applications of 2’-n-Butoxy-2,2,2-trifluoroacetophenone, researchers can better utilize this compound in various scientific endeavors.

Properties

IUPAC Name

1-(2-butoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-3-8-17-10-7-5-4-6-9(10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCZYZCDONDTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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